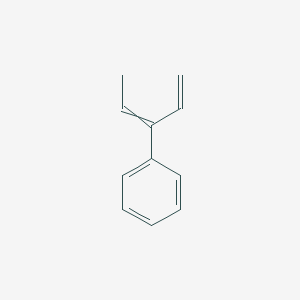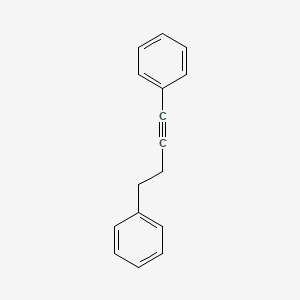
(4-Phenyl-1-butynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenyl-1-butynyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a phenyl group and a butynyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenyl-1-butynyl)benzene typically involves the coupling of phenylacetylene with a halobenzene derivative under palladium-catalyzed conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base, such as triethylamine, to facilitate the formation of the carbon-carbon triple bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Phenyl-1-butynyl)benzene undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the triple bond to form (4-Phenyl-1-butyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: (4-Phenyl-1-butyl)benzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(4-Phenyl-1-butynyl)benzene has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (4-Phenyl-1-butynyl)benzene involves its interaction with various molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π stacking interactions, which can influence its binding to proteins and nucleic acids. Additionally, the presence of the butynyl group can facilitate its involvement in click chemistry reactions, making it a versatile tool in chemical biology .
Comparaison Avec Des Composés Similaires
Phenylacetylene: Shares the phenyl and acetylene groups but lacks the additional benzene ring.
Diphenylacetylene: Contains two phenyl groups connected by a triple bond, similar in structure but with different reactivity.
Styrene: Features a phenyl group attached to an ethylene group, differing in the type of unsaturation.
Uniqueness: (4-Phenyl-1-butynyl)benzene is unique due to its combination of a benzene ring with both a phenyl and a butynyl group, providing a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
40164-53-2 |
|---|---|
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-phenylbut-1-ynylbenzene |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H,7,13H2 |
Clé InChI |
KEHVCLMKULWAAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


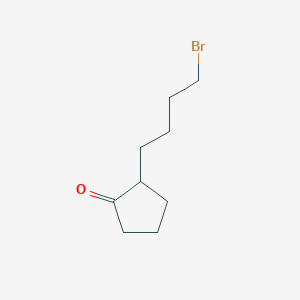

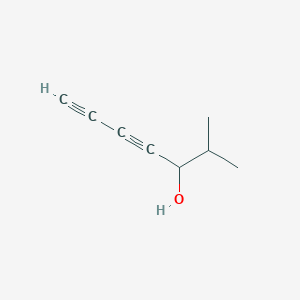
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)

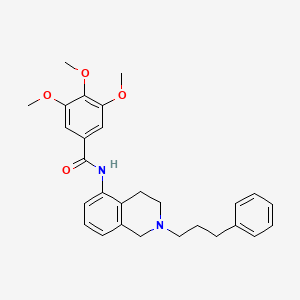
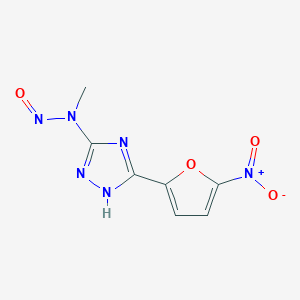
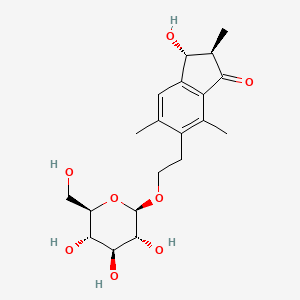
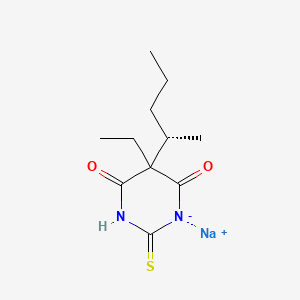
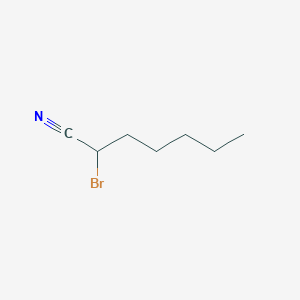
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
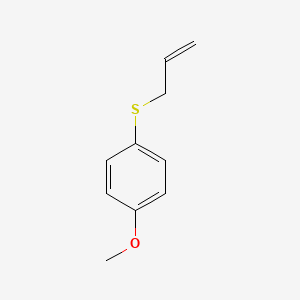
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
